Terconazole-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

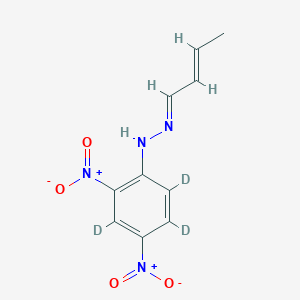

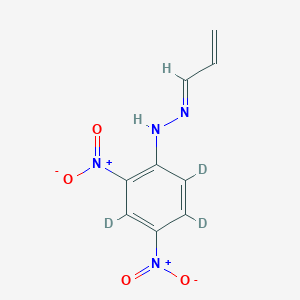

Molecular Structure Analysis

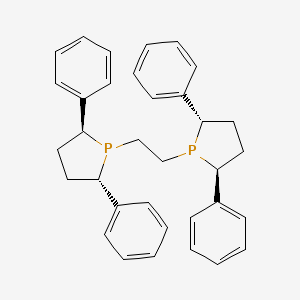

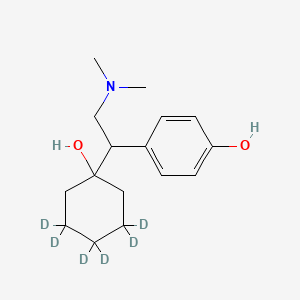

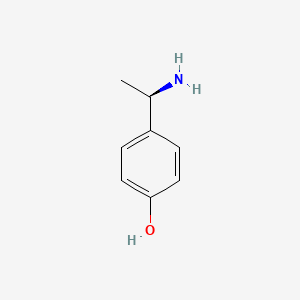

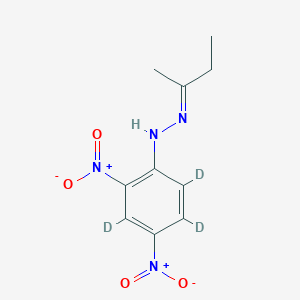

The molecular formula of Terconazole-d4 is C26H27D4Cl2N5O3 . The molecular weight is 536.49 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis

Terconazole-d4 has a molecular weight of 536.5 g/mol . It has a XLogP3 value of 4.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 535.2055022 g/mol . The topological polar surface area is 64.9 Ų . It has 36 heavy atoms .Aplicaciones Científicas De Investigación

Antifungal Drug

Terconazole is primarily known as an azole antifungal drug . It is used to treat fungal infections, particularly those caused by Candida species .

2. Enhancing Cytotoxicity in Antimitotic Drug-Treated Resistant Cancer Cells Recent research has shown that Terconazole can increase cytotoxicity in antimitotic drug-treated resistant cancer cells . Specifically, it has been found to increase cytotoxicity in vincristine (VIC)-treated P-glycoprotein (P-gp)-overexpressing drug-resistant KBV20C cancer cells .

3. Inducing Cell Cycle Arrest in Cancer Cells Terconazole has been found to induce cell cycle arrest in P-gp-overexpressing resistant cancer cells . This means it can stop the cells from dividing and growing, which is a crucial step in cancer treatment .

Increasing Apoptosis in Cancer Cells

In addition to inducing cell cycle arrest, Terconazole has also been found to increase apoptosis in cancer cells . Apoptosis is a process of programmed cell death, and inducing this process in cancer cells can help to stop the spread of the disease .

Inhibiting P-glycoprotein (P-gp)

Terconazole has been found to exhibit P-gp inhibitory activity . P-gp is a protein that pumps foreign substances out of cells, and it is often overexpressed in drug-resistant cancer cells . By inhibiting P-gp, Terconazole can help to increase the effectiveness of other anticancer drugs .

Potential Use in Combination Therapy

Due to its ability to enhance the cytotoxicity of antimitotic drugs and inhibit P-gp, Terconazole could potentially be used in combination with other anticancer drugs to treat P-gp-overexpressing resistant cancers . This could help to increase the effectiveness of cancer treatment and overcome drug resistance .

Safety And Hazards

Propiedades

Número CAS |

1398065-50-3 |

|---|---|

Nombre del producto |

Terconazole-d4 |

Fórmula molecular |

C₂₆H₂₇D₄Cl₂N₅O₃ |

Peso molecular |

536.49 |

Sinónimos |

(±)-Terconazole-d4; Fungistat-d4; Gyno-Terazol-d4; NSC 331942-d4; R 42470-d4; Terazol-d4; Terazol Cream & Suppositories-d4; Tercospor-d4; Termayazole-d4; Triaconazole-d4; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)